3-Methoxy-4-(methoxycarbonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDVTUHEDEKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Novel Synthetic Routes to 3-Methoxy-4-(methoxycarbonyl)benzoic Acid
The synthesis of this compound, a polysubstituted aromatic compound, requires precise control over the introduction and placement of its functional groups. Modern synthetic strategies focus on achieving this with high selectivity and efficiency.
Given that this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, regioselectivity is of paramount importance. The substitution pattern on the benzene (B151609) ring is a result of carefully planned synthetic steps that direct incoming functional groups to specific positions. Strategies like Directed ortho Metalation (DoM) offer a powerful method for achieving high regioselectivity in the construction of polysubstituted aromatics. beilstein-journals.orgnih.gov This approach utilizes a directing group to guide the deprotonation and subsequent electrophilic substitution at the adjacent (ortho) position. nih.gov
In the context of precursors to this compound, the existing methoxy (B1213986) and carboxyl groups strongly influence the position of subsequent substitutions. For instance, in electrophilic aromatic substitution reactions, the methoxy group is an activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. Synthetic chemists must leverage this differential directing ability to build the desired substitution pattern, often through multi-step sequences involving protection and deprotection of functional groups.
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency. One approach involves the use of nitric acid as an oxidant in a process that is reported to be high in product yield, low in cost, and free from the generation of waste residues, thereby meeting the requirements for green and environmentally friendly production. google.com
Catalysis is central to the efficient synthesis of this compound and its precursors. The two key transformations are the esterification of the carboxylic acid and the functionalization of the aromatic ring.
Esterification: The formation of the methyl ester can be achieved through various catalytic methods. Traditional Fischer esterification uses a strong Brønsted acid like sulfuric acid, but this can lead to corrosion and waste disposal issues. rug.nl Greener alternatives include:
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and supported heteropolyacids can be easily separated from the reaction mixture and reused. dergipark.org.trresearchgate.net
Lewis Acid Catalysts: Metal triflates, such as Bismuth(III) triflate (Bi(OTf)₃), have shown to be effective for esterification, although they can sometimes promote side reactions. rug.nl
Deep Eutectic Solvents (DES): These mixtures can act as both solvent and catalyst, offering high conversions in solvent-free conditions and can be separated from the product due to gravity differences. dergipark.org.tr
Interactive Data Table: Comparison of Catalysts for Benzoic Acid Esterification
| Catalyst Type | Example Catalyst | Key Advantages | Potential Drawbacks | Source |
|---|---|---|---|---|
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | High reactivity, low cost | Corrosive, difficult to separate, waste generation | rug.nl |
| Heterogeneous Acid | Amberlyst-15 | Reusable, non-corrosive, easy separation | May require higher temperatures or longer reaction times | dergipark.org.tr |
| Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | High activity at low loadings | Can promote side reactions (e.g., ether formation) | rug.nl |
| Deep Eutectic Solvent (DES) | p-Toluenesulfonic acid/Benzyltriethylammonium chloride | High conversions, solvent-free conditions, easy separation | Component stability may be an issue at high temperatures | dergipark.org.trresearchgate.net |
Aromatic Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly forming C-C bonds on an aromatic ring without pre-functionalization. beilstein-journals.orgresearchgate.net These methods, often employing palladium, rhodium, or ruthenium catalysts, can offer high regioselectivity, guided by existing functional groups on the ring. nih.gov Such strategies provide an efficient pathway to introduce the required substituents onto the benzene core during the synthesis.
The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available materials. A plausible route could begin with a precursor like 3-methoxy-4-hydroxybenzoic acid. mdpi.com The synthesis would involve a sequence of reactions such as protection of the hydroxyl group, esterification of the carboxylic acid, and subsequent modifications.
A representative multi-step synthesis could involve:
Esterification: Conversion of 3-methoxy-4-hydroxybenzoic acid to its methyl ester, methyl 4-hydroxy-3-methoxybenzoate, using methanol (B129727) and a catalyst like thionyl chloride. mdpi.com
Functionalization: Introduction of the second carboxyl group or a precursor to it at the C4 position.
Methylation: Conversion of the newly introduced carboxyl group to a methyl ester.
Precursor Role in Complex Molecule Synthesis
The value of this compound lies in its utility as a chemical building block. Its densely functionalized structure makes it an attractive starting point for the synthesis of more complex and biologically active molecules.
Natural products often possess intricate molecular architectures. Synthetic biology and combinatorial biosynthesis utilize well-defined building blocks to construct novel molecules. nih.gov While there are no specific documented instances of this compound being directly incorporated into a natural product, its structural motifs are present in many complex molecules. Its array of functional groups—an ether, a carboxylic acid, and an ester—provides multiple handles for further chemical transformations.
The general strategy involves using such small molecules as scaffolds to which other fragments can be attached. nih.govuni-konstanz.de For example, the related compound 3-methoxy-4-hydroxybenzoic acid serves as a key starting material in a novel synthesis of the cancer drug bosutinib. mdpi.com This demonstrates how a substituted benzoic acid core can be elaborated through a series of reactions—including alkylation, nitration, reduction, and cyclization—to form a complex heterocyclic drug molecule. mdpi.com By analogy, this compound holds significant potential as a versatile precursor for creating diverse molecular structures in pharmaceutical and materials science research.
Integration into Heterocyclic Compound Synthesis
While direct, detailed examples of this compound's integration into heterocyclic compound synthesis are not extensively documented in readily available literature, its structural motifs suggest its potential as a valuable precursor. The presence of three distinct functional groups—a carboxylic acid, an ester, and a methoxy group—on an aromatic ring provides multiple reaction sites for cyclization reactions. Theoretically, the carboxylic acid and the ester group could be manipulated to react with dinucleophiles to form various heterocyclic systems. For instance, condensation with hydrazine (B178648) derivatives could potentially lead to pyridazinone structures, while reaction with substituted anilines could form the basis for quinolinone or acridone (B373769) scaffolds, which are prevalent in medicinal chemistry.
Development of Advanced Synthetic Intermediates
This compound serves as a crucial starting material for the synthesis of more complex molecules and advanced synthetic intermediates. Its utility is highlighted by its commercial availability from various suppliers, indicating its role as a building block in multi-step synthetic sequences. bldpharm.com.trbldpharm.com.tr The differential reactivity of the carboxylic acid and the methyl ester allows for selective transformations. For example, the carboxylic acid can be activated and coupled with amines or alcohols while the methyl ester remains protected, or vice versa following a protection strategy for the acid. This differential reactivity is fundamental to its application in creating elaborate molecular architectures.
Derivatization and Analogue Design Strategies
The structural features of this compound make it an excellent scaffold for derivatization and the design of analogue libraries for various applications.
Esterification and Amidation Reactions for Diverse Structures
The carboxylic acid functionality of this compound is a prime site for derivatization through esterification and amidation reactions. Standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP), can be employed to facilitate the formation of amides with a wide array of primary and secondary amines. Similarly, esterification can be achieved under acidic conditions (e.g., Fischer esterification) with various alcohols or through milder methods like the Steglich esterification. These reactions allow for the introduction of diverse structural motifs, enabling the systematic exploration of structure-activity relationships in drug discovery programs.
Modifications of the Methoxy and Methoxycarbonyl Groups
Further structural diversity can be achieved by modifying the methoxy and methoxycarbonyl groups. The methoxy group can undergo cleavage, typically with strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃), to yield the corresponding phenol. This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to generate a new series of analogues.
The methoxycarbonyl group (methyl ester) can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. This diacid can then be selectively mono-esterified or converted into a di-amide. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for chemical modification.
Aromatic Substitution Reactions for Structural Diversification
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The directing effects of the existing substituents (ortho, para-directing methoxy group and meta-directing carboxylic acid and methoxycarbonyl groups) will influence the position of incoming electrophiles. Halogenation (e.g., bromination or chlorination) or nitration would be expected to occur at the positions ortho or para to the methoxy group that are not already substituted. Such reactions introduce new functional groups onto the aromatic core, significantly expanding the range of possible derivatives.
Strategic Design of Ligustrazine-Benzoic Acid Derivatives
While specific examples detailing the use of this compound in the synthesis of ligustrazine-benzoic acid derivatives are not explicitly detailed in the provided search results, its structure is highly relevant for such a purpose. Ligustrazine (tetramethylpyrazine) is a well-known bioactive compound. To create hybrid molecules, the carboxylic acid function of this compound could be coupled with a functionalized ligustrazine derivative, for instance, an amino-substituted ligustrazine. This would involve an amidation reaction, as described in section 2.3.1. The resulting conjugate would combine the structural features of both benzoic acid and ligustrazine, a common strategy in medicinal chemistry to develop new chemical entities with potentially enhanced or novel biological activities.
Synthesis and Derivatization
Established Synthetic Routes
The synthesis of 3-Methoxy-4-(methoxycarbonyl)benzoic acid has been approached through several routes, primarily involving the modification of readily available starting materials.
One common method involves the selective esterification of a precursor diacid. For instance, the synthesis can be achieved from 3-methoxyphthalic acid.
Another prominent synthetic pathway starts from vanillic acid (4-hydroxy-3-methoxybenzoic acid). This multi-step process typically involves:
Esterification of the carboxylic acid group of vanillic acid to form methyl vanillate.
Protection of the phenolic hydroxyl group.
Carboxylation at the 4-position.
Selective hydrolysis or deprotection to yield the final product.
A notable synthesis involves the use of 3-hydroxy-4-methylbenzoic acid, which is reacted with dimethyl sulphate to introduce the methoxy (B1213986) and methoxycarbonyl groups.
Key Derivatization Reactions
The chemical utility of this compound lies in its potential for further derivatization. The carboxylic acid and ester functionalities provide reactive sites for a variety of transformations:
Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be readily converted to other esters or amides using standard coupling reagents or by conversion to the acid chloride followed by reaction with an alcohol or amine.
Hydrolysis of the Methoxycarbonyl Group: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid, 3-methoxyterephthalic acid.
Reduction of the Methoxycarbonyl Group: The ester can be selectively reduced to a hydroxymethyl group using appropriate reducing agents.
Electrophilic Aromatic Substitution: The electron-donating methoxy group can influence the regioselectivity of further substitution reactions on the aromatic ring.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Methoxy-4-(methoxycarbonyl)benzoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for complete structural assignment.
While specific, experimentally verified spectral data from peer-reviewed sources are not publicly available, a theoretical analysis based on the compound's structure allows for the prediction of its NMR spectra.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The methoxy (B1213986) and methoxycarbonyl groups would each exhibit a singlet, integrating to three protons each. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbons of the carboxylic acid and the ester would be the most downfield. The aromatic carbons would appear in the typical range, with those attached to oxygen atoms being further downfield. The two methoxy carbons would appear at the most upfield positions.
Expected ¹H-NMR and ¹³C-NMR Data
This table is predictive and awaits experimental verification from a published, peer-reviewed source.
| Atom Numbering | ¹H-NMR | ¹³C-NMR |
|---|---|---|
| 1 | - | Carbonyl (Carboxylic Acid) |
| 2 | Aromatic Proton | Aromatic CH |
| 3 | - | Aromatic C-O |
| 4 | - | Aromatic C-C=O |
| 5 | Aromatic Proton | Aromatic CH |
| 6 | Aromatic Proton | Aromatic CH |
| 7 | - | Carbonyl (Ester) |
| 8 | Methoxy Protons | Methoxy Carbon |
| 9 | Methoxycarbonyl Protons | Methoxycarbonyl Carbon |
To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily helping to assign the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the methoxy and methoxycarbonyl assignments.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is vital for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and, therefore, the molecular formula. For C₁₀H₁₀O₅, the expected exact mass would be calculated and compared to the experimental value to confirm the formula with a high degree of confidence.
Predicted Mass Spectrometry Adducts
Based on predicted data; experimental verification is required.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 211.0601 |
| [M+Na]⁺ | 233.0420 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique would determine the precise three-dimensional arrangement of the atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which would likely form dimers. To date, no public records of the crystal structure of this specific compound are available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides definitive confirmation of the functional groups present in this compound. The infrared (IR) and Raman spectra are complementary, and their analysis allows for the assignment of characteristic vibrational modes. While specific experimental spectra for this exact compound are not detailed in the literature, expected absorption bands can be inferred from data on closely related structures like 3-methoxybenzoic acid and other substituted benzoic acids. nih.govmdpi.comactascientific.com
Key expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3200 - 2500 (broad) | A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer. |
| C-H stretch | Aromatic & Methyl | 3100 - 3000 (aromatic), 2980 - 2850 (aliphatic) | Sharp peaks corresponding to the C-H bonds on the benzene ring and the two methyl groups. |
| C=O stretch | Methoxycarbonyl (Ester) | ~1725 - 1715 | Strong absorption, typically at a slightly higher frequency than the acid carbonyl. |
| C=O stretch | Carboxylic Acid | ~1710 - 1680 | Very strong absorption, indicative of the dimerized acid carbonyl. |
| C=C stretch | Aromatic Ring | 1610 - 1580, 1500 - 1400 | Multiple bands of variable intensity characteristic of the benzene ring skeleton. |
| C-O stretch | Ester & Ether | 1300 - 1200 (asymmetric), 1150 - 1050 (symmetric) | Strong bands associated with the C-O single bonds of the ester and methoxy groups. |
| O-H bend | Carboxylic Acid | ~920 (broad) | A broad out-of-plane bending vibration characteristic of the acid dimer. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, or impurities, and for quantifying its purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of non-volatile aromatic acids like the title compound. asiapharmaceutics.info The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A high-purity sample will yield a single major peak, with the area of this peak being proportional to its concentration. Impurities would appear as separate, smaller peaks with different retention times.
A typical set of parameters for an RP-HPLC method for this compound is outlined in the following table.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | The organic solvent (acetonitrile) elutes the compound, while the acidic water ensures the carboxylic acid is protonated for better retention and peak shape. asiapharmaceutics.info |
| Elution Mode | Gradient or Isocratic | A gradient (changing solvent ratio) is used for separating complex mixtures, while an isocratic (constant solvent ratio) method is suitable for simple purity checks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector at ~254 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. |
| Temperature | Ambient or 30 °C | Ensures reproducible retention times. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal decomposition. Therefore, chemical derivatization is required to convert the polar carboxylic acid group into a more volatile and thermally stable functional group. nih.govyoutube.com
A common and effective method is silylation, where an "active" hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid into its corresponding TMS ester. This derivative is significantly more volatile and can be readily analyzed by GC-MS.
The GC separates the derivatized compound from other components, and the mass spectrometer fragments the molecule, providing a unique mass spectrum that confirms its identity.
| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |
|---|---|---|
| [M]⁺• | 282 | The molecular ion of the TMS-derivatized compound (C₁₃H₁₈O₅Si). |
| [M-15]⁺ | 267 | Loss of a methyl group (•CH₃), a very common and characteristic fragmentation for TMS derivatives. researchgate.net |
| [M-59]⁺ | 223 | Loss of the methoxycarbonyl group (•COOCH₃). |
| [M-89]⁺ | 193 | Loss of the TMS-carboxylate group (•COOTMS) via rearrangement. |
| m/z 73 | 73 | The trimethylsilyl cation, [Si(CH₃)₃]⁺, a base peak or very intense signal in many TMS derivative spectra. |
Role in the Synthesis of Complex Organic Scaffolds
The compound serves as a highly functionalized aromatic building block, enabling the construction of intricate molecular architectures. Its distinct functional groups can be selectively modified, allowing for a stepwise and controlled approach to synthesizing more complex structures.
In pharmaceutical chemistry, substituted benzoic acid derivatives are fundamental starting materials for the synthesis of active pharmaceutical ingredients (APIs). The functional groups on this compound—a carboxylic acid for amide bond formation, an ester for modification, and a methoxy group to direct aromatic substitution—make it a promising precursor for API intermediates.
While direct synthesis pathways using this specific molecule are not extensively documented in public literature, the utility of its close structural analogs is well-established. For instance, a regioisomeric compound, 3-methoxy-4-hydroxybenzoic acid, is the starting material for a novel synthesis of Bosutinib, a tyrosine kinase inhibitor. mdpi.com The synthesis begins with the esterification of the carboxylic acid, a reaction readily applicable to this compound, followed by a series of transformations including nitration and cyclization to build the final complex API. mdpi.com
The general importance of benzoic acids as API intermediates is also highlighted in modern synthetic methods like solvent-free mechanochemistry, which uses benzoic acid as a model substrate for developing greener amidation processes crucial in pharmaceutical manufacturing. omicsonline.org The presence of multiple functional groups on this compound allows for its potential use in creating diverse molecular scaffolds for drug discovery. Pharmaceutical intermediates are critical for efficient and cost-effective API production by providing well-defined starting materials. arborpharmchem.com
Table 1: Key Reactions of Benzoic Acid Derivatives in API Intermediate Synthesis
| Reaction Type | Reagents/Conditions | Relevance to this compound |
| Amide Formation | Amine, Coupling Agent (e.g., EDC·HCl) | The carboxylic acid group can be coupled with various amines to form amide bonds, a common feature in over 25% of marketed drugs. omicsonline.org |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | The carboxylic acid can be converted to different esters to modify solubility or act as a protecting group. |
| Ester Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | The methoxycarbonyl group can be hydrolyzed back to a carboxylic acid, enabling differential reactivity at two sites. |
| Nitration | Nitric Acid, Acetic Acid | Introduction of a nitro group onto the aromatic ring, a key step in the synthesis of intermediates for drugs like Bosutinib. mdpi.com |
| Reduction | Iron powder, Pd/C | The nitro group, if introduced, can be reduced to an amine, providing another key functional handle for further elaboration. mdpi.com |
Substituted aromatic carboxylic acids are foundational to the organic dye and pigment industry. researchgate.net The aromatic ring of this compound can act as a core chromophore, and its functional groups can be chemically altered to produce a range of colors.
A compelling example is found in a patent for preparing 3-nitro-4-methoxy benzoic acid, a compound with the same substitution pattern. This molecule is described as a "main intermediate of synthetic organic pigment" used to create important red pigments like C.I. Pigment Red 146, 176, and 184 after undergoing subsequent reactions. google.com This demonstrates the industrial relevance of this specific molecular scaffold in pigment synthesis.
Furthermore, research on azo dyes, the most widely used class of colorants, has utilized similar precursors like 3-amino-4-methyl-benzoic acid. rasayanjournal.co.inunb.ca In these syntheses, the amino group is diazotized and coupled with other aromatic compounds to create the azo bond (—N=N—), which is responsible for the color. rasayanjournal.co.in The functional groups on this compound could be chemically transformed into the necessary precursors for such azo dyes.
Contributions to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. google.com Crystal engineering, a subfield, aims to design solid-state structures with predictable properties based on an understanding of these interactions. nist.gov
This compound is an excellent candidate for studies in this field due to its combination of functional groups capable of forming specific intermolecular interactions:
Carboxylic Acid: Forms strong and directional O-H···O hydrogen bonds, often leading to the formation of predictable structural motifs (supramolecular synthons) like dimers.
Aromatic Ring: Participates in π-π stacking interactions.
The crystal structure of the related compound 3-methoxybenzoic acid reveals that the molecules form centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups, a common and robust synthon in crystal engineering. nih.gov It is highly probable that this compound would exhibit similar primary hydrogen bonding behavior. The additional ester and methoxy groups would then fine-tune the packing of these dimers in the crystal lattice. The potential for this molecule to act as a linker in the construction of Metal-Organic Frameworks (MOFs) has also been noted for its isomers.
Potential in Catalyst Design or Ligand Synthesis
While there is no specific research detailing the use of this compound in catalysis, its molecular structure contains the necessary features to function as a ligand for metal catalysts. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is a classic coordinating group for a wide range of metal ions.
By binding to a metal center, the molecule could serve as a ligand, and the entire metal-ligand complex could function as a catalyst. The electronic properties of this ligand could be tuned by its substituents. The electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group would influence the electron density at the metal center, which in turn can affect the catalytic activity, selectivity, and stability of the complex. This principle is fundamental in modern catalyst design, where ligands are systematically modified to optimize performance. biosynth.com
Integration into Novel Polymeric Materials or Composites
The bifunctional nature of this compound makes it a potential monomer for creating polyesters and other polymers. The carboxylic acid and the ester group provide two reactive sites for polymerization reactions. For example, it could be incorporated into a polyester (B1180765) chain through condensation polymerization.
The potential for this class of compounds in materials science is demonstrated by the development of a conductive biomaterial from a closely related precursor, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). scholaris.ca This novel polymer hydrogel was synthesized to re-synchronize myocardial contraction after heart tissue damage, showcasing how methoxybenzoic acid derivatives can be used to build advanced, functional materials for biomedical applications. scholaris.ca Similarly, other methoxybenzoic acid derivatives have been used to create light-responsive liquid crystal polymers and composite materials. sigmaaldrich.com
Development of Advanced Analytical Standards for Research
An analytical standard is a highly purified compound used to calibrate instruments, validate analytical methods, and serve as a reference in quantitative analysis. The availability of this compound as a commercial product with specified purity is the first step toward its use as an analytical standard. chemicalbook.comcymitquimica.commatrix-fine-chemicals.com
In research and industrial settings, such standards are essential for ensuring the accuracy, reliability, and reproducibility of experimental data. For example, it could be used as a starting material of known purity and mass in a multi-step synthesis to accurately calculate reaction yields. While not yet listed as a certified reference material by metrology institutes like NIST, which provides standard data for related compounds like 4-methoxybenzoic acid, its availability from chemical suppliers allows individual laboratories to use it as a qualified reference standard for their specific applications. chemicalbook.com
Applications in Chemical Research
Intermediate in the Synthesis of Bioactive Molecules
A significant application of 3-Methoxy-4-(methoxycarbonyl)benzoic acid is its role as a key intermediate in the synthesis of pharmaceuticals. A prime example is its use in the preparation of Bosutinib , a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. The synthesis of Bosutinib from 3-methoxy-4-hydroxybenzoic acid involves an esterification step to produce a derivative that is then further elaborated. This highlights the importance of this compound and its precursors in accessing complex and medicinally relevant scaffolds.
Building Block for Novel Organic Materials
Aromatic dicarboxylic acid esters are important monomers in the synthesis of polyesters and other polymers. While specific applications of this compound in materials science are not extensively documented, its structure suggests potential as a monomer for creating polymers with tailored properties. The presence of the methoxy (B1213986) group can influence properties such as solubility, thermal stability, and crystallinity of the resulting polymer. The field of terephthalate (B1205515) derivatives chemistry is an active area of research for developing new materials. uni.lunih.gov
Conclusion
3-Methoxy-4-(methoxycarbonyl)benzoic acid stands as a valuable and versatile building block in the arsenal (B13267) of the modern chemist. Its unique substitution pattern, featuring both an electron-donating methoxy (B1213986) group and a synthetically malleable methoxycarbonyl group on a benzoic acid core, provides a rich platform for chemical manipulation. While its most prominent documented application is as a key intermediate in the synthesis of the anticancer drug Bosutinib, its potential extends to the creation of a wide range of other complex organic molecules and potentially novel materials. As the demand for sophisticated molecular architectures continues to grow across various scientific disciplines, the utility of well-defined and functionalized building blocks like this compound is set to expand, paving the way for future innovations.
Future Research Directions and Emerging Paradigms
Exploration of Asymmetric Synthesis Methodologies
While 3-Methoxy-4-(methoxycarbonyl)benzoic acid is itself an achiral molecule, its functional groups serve as ideal handles for the introduction of chirality, making it a valuable starting material for the synthesis of enantiomerically pure compounds. The development of asymmetric transformations is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Future research should focus on leveraging this scaffold to create complex chiral molecules.
One promising avenue is the use of the carboxylic acid group for organocatalytic atroposelective N-acylation. nih.gov This could involve reacting the benzoic acid with a prochiral amine to create N-N axially chiral compounds, a class of molecules with growing importance in catalysis and materials science. Another approach involves using the aromatic ring as a substrate for asymmetric catalytic reactions. For instance, chiral catalysts could direct the enantioselective functionalization of the ring or a group derived from one of the substituents.
Drawing parallels from the synthesis of approved drugs, where substituted benzoic acids are common starting points, illustrates the potential. For example, the drug Acalabrutinib is synthesized from 4-bromo benzoic acid, which is then coupled with a chiral proline derivative. nih.gov A similar strategy could be envisioned for this compound, where its derivatives are coupled with components from the chiral pool.
Table 1: Hypothetical Asymmetric Transformations of this compound
| Transformation Type | Chiral Control Method | Potential Product Class | Rationale |
| Atroposelective Amidation | Chiral Acylating Catalyst | Axially Chiral Amides | Construction of N-N chiral axis, valuable in ligand design. nih.gov |
| Asymmetric Reduction | Chiral Reducing Agent (e.g., BINAL-H) | Chiral Alcohols | Selective reduction of the ester or acid in the presence of a chiral catalyst to generate a stereocenter. uwindsor.ca |
| Directed C-H Functionalization | Chiral Transition Metal Catalyst | Chiral Biaryls or Heterocycles | Using the existing functional groups to direct a metal catalyst for an enantioselective C-H activation and coupling reaction. |
| Derivatization and Coupling | Chiral Pool Substrate | Complex Chiral Molecules | Conversion to an activated species (e.g., acid chloride) followed by reaction with a readily available chiral amine or alcohol. nih.gov |
Development of Continuous Flow Chemistry Protocols
Traditional batch synthesis methods for fine chemicals often face challenges with scalability, safety, and process control. Continuous flow chemistry offers a powerful alternative by performing reactions in a continuously flowing stream within a microreactor or a coiled tubular reactor. This technology could be instrumental in the synthesis and derivatization of this compound.
Research has demonstrated the successful continuous flow synthesis of various substituted benzoic acids, highlighting benefits such as improved safety for hazardous reactions (e.g., oxidation using nitric acid), enhanced heat and mass transfer, and higher yields in shorter reaction times. google.comrsc.org For example, the alkylation of para-substituted benzoic acids has been studied in detail in continuous flow microreactors, allowing for precise kinetic measurements and optimization. acs.org Similarly, photochemical reactions involving benzoic acid derivatives have been shown to be highly efficient and scalable in flow reactors. acs.org
A future research program could develop a continuous process for the nitration or other electrophilic substitution of this compound, reactions that are often exothermic and difficult to control in batch. The superior temperature control in a flow reactor would minimize side-product formation and enhance safety.
Table 2: Comparison of Hypothetical Batch vs. Continuous Flow Nitration
| Parameter | Batch Process (Hypothetical) | Continuous Flow Process (Projected) | Advantage of Flow |
| Reaction Vessel | Jacketed Glass Reactor (1 L) | Coiled Tubular Reactor (10 mL) | Superior surface-area-to-volume ratio, better heat transfer. |
| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (precise control) | Enhanced safety, improved selectivity, reduced byproducts. google.com |
| Reaction Time | 2-4 hours | 10-20 minutes residence time | Increased throughput and productivity. acs.org |
| Reagent Addition | Slow, dropwise addition | Precise mixing via pumps | Better stoichiometric control, avoids localized high concentrations. |
| Scalability | Difficult, requires re-optimization | "Scaling out" by running reactors in parallel | More predictable and linear scale-up. |
| Safety | Large volume of hazardous material | Small reaction volume at any given time | Minimized risk of thermal runaway. |
Integration with Artificial Intelligence and Machine Learning for Synthetic Planning and Property Prediction
The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. acs.org For a molecule like this compound, AI and machine learning (ML) offer a suite of tools to accelerate research and discovery.
Property Prediction: Before committing resources to laboratory synthesis, ML models can predict a wide range of properties for the molecule and its hypothetical derivatives. These predictions can include physicochemical properties (solubility, pKa), spectral data, and even potential biological activity or toxicity. This in silico screening allows researchers to prioritize the most promising candidates for synthesis.
Reaction Optimization: When integrated with automated synthesis platforms (e.g., flow reactors), ML algorithms can perform multi-parameter optimization of reaction conditions. synthiaonline.com An algorithm could systematically vary temperature, concentration, catalyst loading, and residence time to find the optimal conditions for a reaction involving this compound, achieving higher yields and purity than through manual experimentation.
Table 3: A Workflow for AI/ML-Driven Research on this compound
| Step | AI/ML Tool | Objective | Expected Outcome |
| 1. Route Design | Retrosynthesis Prediction Software (e.g., Transformer-based models) | To identify the most efficient and novel synthetic pathways to the target compound. medium.com | A ranked list of synthetic routes with estimated costs and feasibility scores. synthiaonline.com |
| 2. Virtual Library Generation | Generative Models / Combinatorial Enumeration | To create a library of virtual derivatives for in silico screening. | A dataset of thousands of related molecular structures. |
| 3. Property Prediction | Quantitative Structure-Activity Relationship (QSAR) / ML Models | To predict key properties (e.g., solubility, potential kinase inhibition) of the virtual library. | A shortlist of high-potential derivatives for synthesis. |
| 4. Reaction Optimization | Bayesian Optimization / Active Learning Algorithms | To optimize the yield of a key synthetic step (e.g., a coupling reaction). | Optimized reaction conditions (temperature, time, etc.) with minimal experiments. |
Uncovering Undiscovered Reactivity Modes
The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring. The methoxy (B1213986) group is an electron-donating, ortho-para director, while the methoxycarbonyl and carboxylic acid groups are electron-withdrawing, meta-directors. This electronic push-pull system creates unique reactivity that is ripe for exploration.
Future research could focus on:
Directed C-H Functionalization: The existing functional groups can be used as directing groups to achieve regioselective C-H activation at otherwise unreactive positions on the benzene (B151609) ring. This would enable the direct installation of new functional groups without the need for pre-functionalized starting materials.
Decarboxylative Coupling: The carboxylic acid moiety is not just an acidic group; it can serve as a traceless directing group or be extruded as CO₂ in cross-coupling reactions. This allows the installation of aryl, vinyl, or other groups at the C1 position, providing a powerful tool for diversification. researchgate.net
Selective Transformations: Developing conditions for the selective transformation of one functional group in the presence of the others is a key challenge. For example, achieving selective reduction of the ester over the carboxylic acid, or selective hydrolysis of the ester, would provide valuable synthetic intermediates.
Supramolecular Chemistry: Substituted benzoic acids are known to form hydrogen-bonded dimers and other self-associates in solution. ucl.ac.uk Investigating the specific association behavior of this molecule could provide insights into its crystallization behavior and could be exploited to control reactivity in the solid state or concentrated solutions.
The electronic nature of the substituents significantly impacts the acidity and reactivity of the molecule. The electron-withdrawing nature of the methoxycarbonyl group is expected to increase the acidity of the benzoic acid compared to p-methoxybenzoic acid. libretexts.org A systematic study of these electronic effects would be highly valuable.
Expanding Applications in Green and Sustainable Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com Applying these principles to the synthesis and use of this compound is a critical future direction.
Greener Synthetic Routes: Research should focus on developing syntheses that maximize atom economy and use catalytic methods instead of stoichiometric reagents. scribd.comrsc.org For example, replacing traditional oxidation reagents with catalytic air-oxidation would significantly reduce waste. Furthermore, exploring solvent-free reaction conditions or the use of safer, bio-based solvents could drastically lower the environmental impact of its production. researchgate.netbrazilianjournals.com.br
Renewable Feedstocks: A significant advancement would be to synthesize the molecule from renewable resources. Benzoic acid derivatives such as vanillic acid are readily available from the depolymerization of lignin, a major component of biomass. rsc.org Developing a synthetic route from a lignin-derived platform chemical to this compound would position it as a sustainable building block.
Table 4: Green Chemistry Evaluation of a Hypothetical Synthesis
| Green Chemistry Principle | Application to Synthesis of Target Compound |
| 1. Prevention | Design a synthesis that minimizes byproduct formation. |
| 2. Atom Economy | Utilize catalytic addition reactions over substitution reactions where possible. |
| 3. Less Hazardous Synthesis | Replace hazardous reagents (e.g., strong acids/bases) with safer alternatives. |
| 4. Designing Safer Chemicals | Use the molecule as a platform to design products with low toxicity. |
| 5. Safer Solvents & Auxiliaries | Employ water or bio-derived solvents; avoid chlorinated solvents. brazilianjournals.com.br |
| 6. Design for Energy Efficiency | Use catalytic methods to lower reaction temperatures and pressures. |
| 7. Use of Renewable Feedstocks | Develop a route starting from lignin-derived vanillic acid. rsc.org |
| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using chemoselective reagents. |
| 9. Catalysis | Use recyclable heterogeneous catalysts or biocatalysts over stoichiometric reagents. rsc.org |
| 10. Design for Degradation | Design downstream products that are biodegradable. |
| 11. Real-time Analysis | Implement in-line process analytical technology (PAT) in a flow synthesis to prevent excursions. |
| 12. Inherently Safer Chemistry | Choose reagents and conditions that minimize the risk of accidents. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques can provide unprecedented insight into the transient species and reaction pathways involved in the synthesis and reactions of this compound.
Mechanistic studies on the reactions of benzoic acid with atmospheric radicals (e.g., OH, NO₃) have been performed computationally, revealing complex pathways of addition and abstraction. nih.govrsc.org Similar studies, combining computational modeling with advanced spectroscopy, could be applied to the target molecule. Techniques like time-resolved (ultrafast) spectroscopy can capture the formation and decay of short-lived intermediates, providing direct evidence for proposed mechanisms. Photoionization and photoelectron photoion coincidence spectroscopy are powerful tools for the isomer-selective detection of reactive intermediates in the gas phase, which could be used to analyze the products of pyrolysis or catalytic reactions. nih.gov
For example, a study could investigate the mechanism of a photochemical C-H activation reaction on the molecule. Ultrafast transient absorption spectroscopy could be used to observe the excited states and radical intermediates, clarifying the sequence of events and helping to design more efficient photocatalytic systems.
Q & A
Q. Q1. What are the established synthetic routes for 3-Methoxy-4-(methoxycarbonyl)benzoic acid, and how are reaction efficiencies evaluated?
Methodological Answer: Common synthesis routes involve multi-step functionalization of benzoic acid derivatives. For example:
- Step 1: Methyl esterification of a hydroxyl group via methoxycarbonyl protection using methanol and acid catalysts (e.g., H₂SO₄) to avoid over-oxidation .
- Step 2: Electrophilic substitution (e.g., nitration or halogenation) at specific positions, followed by reduction or hydrolysis to introduce methoxy/amino groups. Catalytic hydrogenation (e.g., Pd/C) is often used for nitro-group reduction .
- Efficiency Metrics: Yields are optimized by controlling temperature, solvent polarity (e.g., THF for solubility), and catalyst loading. Reaction progress is monitored via TLC and HPLC, with final purity assessed by NMR (>95% purity) and mass spectrometry .
Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy vs. ester carbonyl groups). For example, a singlet at δ 3.8–4.0 ppm typically confirms methoxy protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₀O₅: theoretical 210.0528, observed 210.0525) .
- X-ray Crystallography: Resolves stereoelectronic effects; for example, planar benzoic acid cores with dihedral angles <10° between substituents .
- HPLC: Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected coupling in NMR or MS fragmentation patterns) require:
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Tools like Gaussian or ADF simulate chemical environments .
- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon connectivity in ambiguous cases .
- 2D NMR Techniques: HSQC and HMBC correlations map long-range coupling (e.g., methoxycarbonyl to aromatic protons) .
Q. Q4. What strategies optimize low-yield esterification or methoxycarbonyl protection steps?
Methodological Answer:
- Catalyst Screening: Replace H₂SO₄ with milder agents (e.g., DCC/DMAP) to reduce side reactions. Evidence shows DMAP improves esterification yields by 20–30% .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .
Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Software like AutoDock Vina predicts binding affinities; derivatives with ΔG < −8 kcal/mol are prioritized .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups at the 4-position enhance enzyme inhibition .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP <3 for improved solubility) .
Q. Q6. What experimental controls are essential to validate synthetic intermediates in multi-step protocols?
Methodological Answer:
- Blank Reactions: Run parallel reactions without catalysts to confirm no auto-polymerization occurs.
- Spiking Experiments: Add known intermediates to reaction mixtures and track recovery via HPLC .
- Stability Testing: Incubate intermediates under reaction conditions (e.g., 50°C for 24 hrs) to detect degradation.
Q. Q7. How can researchers address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling: Use LC-MS to identify active metabolites in plasma. For example, demethylated derivatives may exhibit higher potency in vivo .
- Formulation Adjustments: Improve bioavailability via nanoencapsulation or PEGylation to enhance solubility and half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
